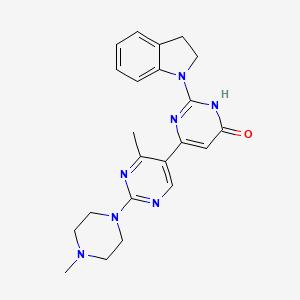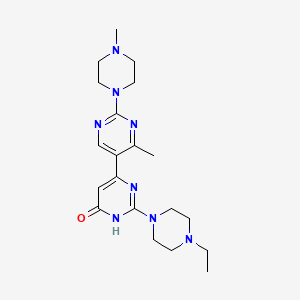![molecular formula C24H23N5O B3731880 2-(4-benzyl-1-piperidinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731880.png)
2-(4-benzyl-1-piperidinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
2-(4-benzyl-1-piperidinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrido[2,3-d]pyrimidine derivative that has been shown to possess various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-benzyl-1-piperidinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways, including the inhibition of the NF-κB pathway and the activation of the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been reported to possess anti-inflammatory and analgesic effects, as well as neuroprotective effects. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-benzyl-1-piperidinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential to modulate various signaling pathways, making it a valuable tool for studying the mechanisms underlying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(4-benzyl-1-piperidinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One possible direction is to further investigate the compound's potential applications in the treatment of various inflammatory and pain-related disorders. Additionally, more studies are needed to fully understand the compound's mechanism of action and its potential as a cancer therapeutic agent. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and neuroprotective effects make it a valuable tool for studying various biological processes. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
Applications De Recherche Scientifique
2-(4-benzyl-1-piperidinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c30-23-21-20(19-6-11-25-12-7-19)8-13-26-22(21)27-24(28-23)29-14-9-18(10-15-29)16-17-4-2-1-3-5-17/h1-8,11-13,18H,9-10,14-16H2,(H,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMIAQKEWYISHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=NC=CC(=C4C(=O)N3)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methoxyphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731803.png)
![2-[(4-ethoxyphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731810.png)
![4'-methyl-2'-(1-pyrrolidinyl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731812.png)
![2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731820.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperazinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731832.png)



![2'-(4-ethyl-1-piperazinyl)-2-[(4-fluorophenyl)amino]-4'-methyl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731862.png)
![9-(2-furyl)-3-(4-morpholinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B3731870.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731873.png)
![2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731888.png)
![2-anilino-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731889.png)
![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3731906.png)